N-Acetyl-D-Leucin

Übersicht

Beschreibung

DS-1211 ist ein neuartiger, potenter und selektiver niedermolekularer Inhibitor der Gewebespezifischen alkalischen Phosphatase. Diese Verbindung wurde durch eine Forschungskooperation zwischen Daiichi Sankyo und Sanford Burnham Prebys entwickelt. Sie wird derzeit auf ihr Potenzial zur Behandlung von ektopen Verkalkungserkrankungen wie Pseudo-Xanthoma-Elasticum untersucht, indem sie die Aktivität der Gewebespezifischen alkalischen Phosphatase hemmt .

Wissenschaftliche Forschungsanwendungen

DS-1211 has several scientific research applications, particularly in the fields of medicine and biology. It is being investigated for its potential to treat ectopic calcification disorders, such as pseudoxanthoma elasticum, by inhibiting tissue-nonspecific alkaline phosphatase activity . This inhibition prevents the accumulation of calcium deposits in soft tissues, which can lead to significant morbidity. Additionally, DS-1211 has shown efficacy in animal models and is currently undergoing clinical trials to evaluate its safety and pharmacological properties in humans .

Wirkmechanismus

The mechanism of action of DS-1211 involves the inhibition of tissue-nonspecific alkaline phosphatase. This enzyme is responsible for the hydrolysis and inactivation of inorganic pyrophosphate, a potent inhibitor of calcification . By inhibiting tissue-nonspecific alkaline phosphatase, DS-1211 increases the levels of endogenous pyrophosphate, thereby preventing ectopic calcification in soft tissues . The molecular targets and pathways involved in this process include the regulation of extracellular matrix calcification in skeletal and dental tissues .

Safety and Hazards

Zukünftige Richtungen

N-acetyl-l-leucine is being intensively studied by both academia and industry as a promising treatment for several disorders with unmet medical needs including cerebellar ataxia, cognition and mobility in the elderly, lysosomal storage disorders, migraine, and restless legs syndrome . There are ongoing multinational clinical trials with the purified L-enantiomer for the treatment of Niemann-Pick disease type C, the GM2 gangliosidoses, and Ataxia-Telangiectasia .

Vorbereitungsmethoden

Die Synthese von DS-1211 umfasst mehrere Schritte, darunter die Entwicklung von Assays, das Screening von chemischen Bibliotheken und die Optimierung von Leitstrukturen. Die genauen Synthesewege und Reaktionsbedingungen sind proprietär und wurden nicht vollständig im öffentlichen Bereich veröffentlicht . Es ist bekannt, dass die Verbindung eine gute orale Bioverfügbarkeit aufweist und sowohl in Nagetier- als auch in Affenmodellen charakterisiert wurde .

Analyse Chemischer Reaktionen

DS-1211 unterliegt in erster Linie Hemmreaktionen mit der Gewebespezifischen alkalischen Phosphatase. In-vitro-Studien haben gezeigt, dass DS-1211 die Aktivität der alkalischen Phosphatase durch einen unkompetitiven Wirkmechanismus hemmt. Diese Hemmung ist selektiv für die Gewebespezifische alkalische Phosphatase und ist über verschiedene Arten hinweg konsistent, einschließlich Mensch, Maus und Affe . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen erhöhte Spiegel an endogenem Pyrophosphat und Pyridoxal-5'-Phosphat .

Wissenschaftliche Forschungsanwendungen

DS-1211 hat mehrere wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Medizin und Biologie. Es wird auf sein Potenzial zur Behandlung von ektopen Verkalkungserkrankungen wie Pseudo-Xanthoma-Elasticum untersucht, indem es die Aktivität der Gewebespezifischen alkalischen Phosphatase hemmt . Diese Hemmung verhindert die Anhäufung von Kalziumablagerungen im Weichgewebe, die zu erheblicher Morbidität führen kann. Darüber hinaus hat DS-1211 in Tiermodellen Wirksamkeit gezeigt und befindet sich derzeit in klinischen Studien, um seine Sicherheit und pharmakologischen Eigenschaften beim Menschen zu bewerten .

Wirkmechanismus

Der Wirkmechanismus von DS-1211 umfasst die Hemmung der Gewebespezifischen alkalischen Phosphatase. Dieses Enzym ist für die Hydrolyse und Inaktivierung von anorganischem Pyrophosphat verantwortlich, einem starken Inhibitor der Verkalkung . Durch die Hemmung der Gewebespezifischen alkalischen Phosphatase erhöht DS-1211 die Spiegel an endogenem Pyrophosphat und verhindert so die ektope Verkalkung im Weichgewebe . Die molekularen Ziele und Pfade, die an diesem Prozess beteiligt sind, umfassen die Regulation der extrazellulären Matrixverkalzung in Skelett- und Zahngewebe .

Vergleich Mit ähnlichen Verbindungen

DS-1211 ist einzigartig in seiner Selektivität und Potenz als Inhibitor der Gewebespezifischen alkalischen Phosphatase. Ähnliche Verbindungen umfassen andere Inhibitoren der Gewebespezifischen alkalischen Phosphatase, wie z. B. solche, die für die Behandlung von ektopen Verkalkungserkrankungen entwickelt wurden . DS-1211 zeichnet sich durch seine gut charakterisierte Pharmakokinetik und Pharmakodynamik in sowohl Nagetier- als auch Affenmodellen aus . Darüber hinaus hat DS-1211 über verschiedene Arten hinweg konsistente Hemmwirkungen gezeigt, was es zu einem vielversprechenden Kandidaten für weitere klinische Untersuchungen macht .

Eigenschaften

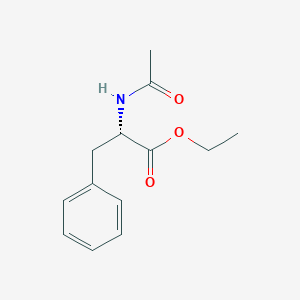

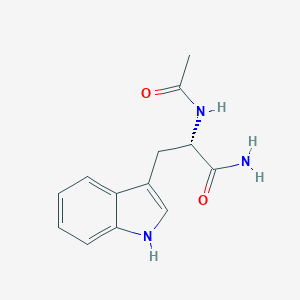

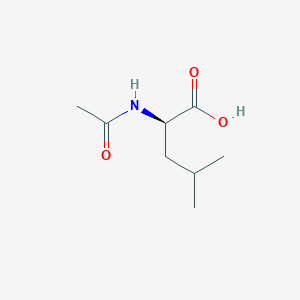

IUPAC Name |

(2R)-2-acetamido-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-5(2)4-7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNXCEHXYPACJF-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

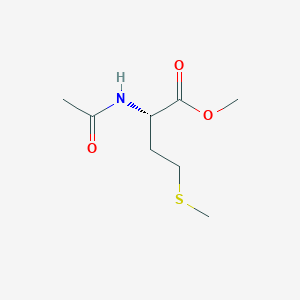

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50361310 | |

| Record name | N-Acetyl-D-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19764-30-8 | |

| Record name | Acetylleucine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019764308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-D-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETYLLEUCINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91WU82GA22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

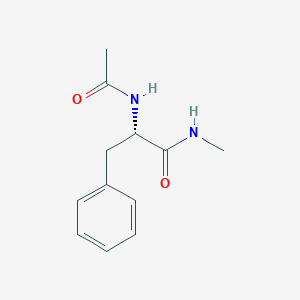

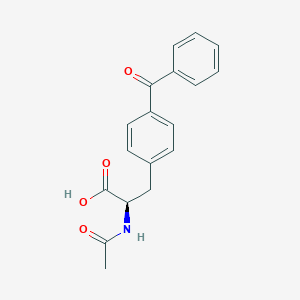

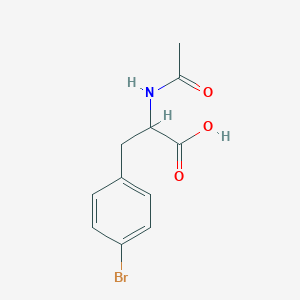

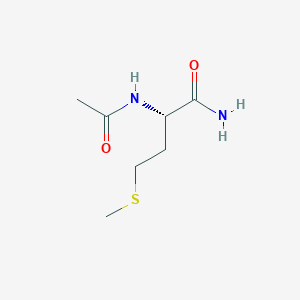

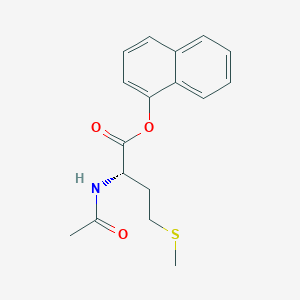

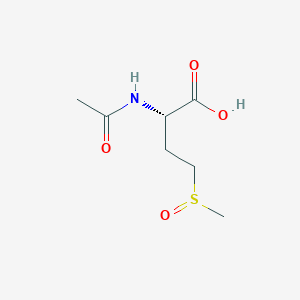

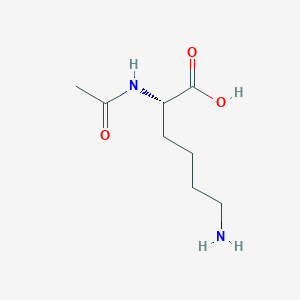

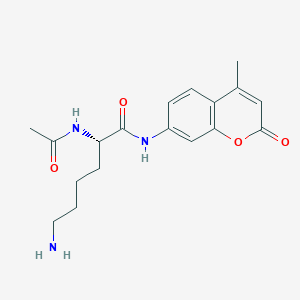

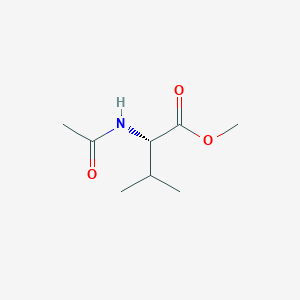

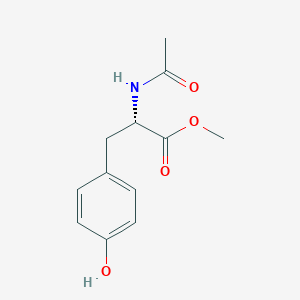

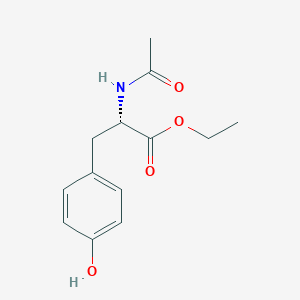

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.